(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a chemical compound that belongs to the class of tetrahydro-benzo[b]azepines, which are characterized by a bicyclic structure containing a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various central nervous system disorders.
(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is classified under:
The synthesis of (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one typically involves multi-step reactions. One common approach includes:
For instance, one method described involves using 2-(diallylamino)-5-methylbenzaldehyde as a starting material, which is subjected to reflux conditions in an organic solvent like orthodichlorobenzene. The reaction is monitored via thin-layer chromatography (TLC) until completion . NMR spectroscopy is often used to confirm the structure and purity of the synthesized compound.
The molecular structure of (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one features:
Key structural data include:
The compound can participate in various chemical reactions typical for amines and carbonyl compounds:
For example, acylation reactions can be facilitated using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to create more complex derivatives .
Common physical properties include:
Key chemical properties include:
Relevant data from spectral analyses (e.g., infrared spectroscopy) indicate functional groups present in the compound .
(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one has potential applications in:
Tetrahydrobenzo[b]azepines (THBAs) represent a privileged scaffold in modern drug discovery, characterized by a seven-membered heterocyclic ring fused to a benzene moiety. This core structure imparts conformational flexibility and three-dimensional complexity that enables selective interactions with biological targets, particularly within the central nervous system (CNS) and cardiovascular systems. The benzo[b]azepine framework serves as the chemical foundation for numerous clinically approved therapeutics, including the vasopressin receptor antagonist tolvaptan and the angiotensin-converting enzyme inhibitor benazepril . Unlike their five- or six-membered heterocyclic counterparts (e.g., indoles or tetrahydroquinolines), THBAs offer enhanced spatial distribution of functional groups and distinct conformational dynamics that facilitate binding to complex binding pockets in biological targets. The synthesis of functionalized THBAs has historically presented substantial challenges in medicinal chemistry due to limitations in conventional synthetic approaches for medium-sized rings, often requiring multi-step sequences with vicinal difunctionalized arene precursors . Recent advances in catalytic methodologies, particularly palladium/norbornene cooperative catalysis, have enabled more efficient access to these pharmacologically valuable scaffolds with improved modularity and functional group compatibility.
The tetrahydro-benzo[b]azepine scaffold demonstrates exceptional versatility in drug design due to several key structural features: (1) The semi-rigid bicyclic framework provides a stable three-dimensional conformation that reduces the entropic penalty upon target binding; (2) The nitrogen atom within the azepine ring serves as a hydrogen bond acceptor/donor site for molecular recognition events; (3) The non-planar structure enhances solubility parameters compared to flat aromatic systems; and (4) Multiple positions (C1, C3, C5) can be readily functionalized to fine-tune pharmacological properties. The 3-amino substituent, as present in (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, introduces both hydrogen-bonding capability and stereochemical complexity that significantly influences target engagement [1] [5]. The additional N1-methyl group in this specific derivative further modulates electronic properties and lipophilicity, evidenced by its molecular weight of 190.24 g/mol and XLogP3 value of approximately 0.6 [1] [5]. These characteristics collectively contribute to enhanced blood-brain barrier permeability, making this scaffold particularly valuable for CNS-targeted therapeutics.
Table 1: Biologically Active Tetrahydrobenzo[b]azepine Derivatives
Compound Name | Molecular Formula | Therapeutic Category | Key Structural Features |
---|---|---|---|
Tolvaptan | C₂₆H₂₅ClN₂O₃ | Vasopressin receptor antagonist | 7-Chloro substitution; benzazepine core |
Benazepril | C₂₄H₂₈N₂O₅ | ACE inhibitor | Carboxyethyl dipeptide mimic; benzazepine |
(R)-3-Amino-1-methyl-THBA-2-one | C₁₁H₁₄N₂O | Neuromodulator (investigational) | 3-Amino; 1-Methyl; (R)-configuration |
The benzo-fused azepinone ring system exhibits distinctive reactivity patterns that influence both synthetic accessibility and metabolic stability. The carbonyl group at the 2-position participates in hydrogen bonding with biological targets while also providing a site for structural diversification through nucleophilic addition or reduction reactions [1] [5]. The enolizable α-protons adjacent to the carbonyl demonstrate moderate acidity, potentially facilitating keto-enol tautomerism that may influence binding kinetics. The partially saturated nature of the azepine ring reduces oxidative metabolic susceptibility compared to fully aromatic analogs, potentially improving pharmacokinetic profiles. These combined structural attributes establish the tetrahydrobenzo[b]azepin-2-one framework as a versatile pharmacophore capable of engaging diverse biological targets through multiple binding modalities.
The stereochemical configuration at the C3 position of 3-aminotetrahydrobenzo[b]azepin-2-ones exerts profound influence on their biological activity and target selectivity. The (R)-enantiomer of 3-amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one displays distinct pharmacological properties compared to its (S)-counterpart, attributable to differential molecular recognition by chiral binding pockets in biological targets [5]. This stereospecificity is particularly evident in neuromodulatory activities, where the (R)-configuration demonstrates superior interaction with nicotinic acetylcholine receptors (nAChRs) implicated in cognitive functions including learning, memory formation, and attention [5]. The spatial orientation of the C3-amino group in the (R)-enantiomer creates a specific vector for hydrogen bonding with complementary residues in the receptor binding site, while the methyl group at N1 provides optimal steric bulk to enhance binding affinity without inducing conformational strain.
Table 2: Comparative Properties of 3-Aminobenzo[b]azepin-2-one Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Registry Number | 137036-55-6 | Not specified in sources |
Specific Rotation | Not reported in sources | Not reported in sources |
nAChR Binding Affinity | Higher | Lower |
Canonical SMILES | CN1C2=CC=CC=C2CCC@HN | CN1C2=CC=CC=C2CCC(C1=O)N (without stereodescriptor) |
Molecular Weight | 190.24 g/mol (methylated derivative) [1] | 190.24 g/mol (methylated derivative) |
The significance of chirality extends beyond receptor affinity to include metabolic stability and distribution profiles. Enzymatic systems responsible for compound metabolism frequently exhibit stereoselectivity, potentially leading to divergent pharmacokinetic behaviors between enantiomers. The (R)-configuration in this chemical series demonstrates enhanced metabolic stability in preliminary investigations, though detailed studies are limited [5]. The molecular basis for this chiral discrimination originates from the rigid benzazepine scaffold, which restricts conformational interconversion and maintains distinct spatial arrangements of pharmacophoric elements. This inherent rigidity makes the benzo[b]azepine system an excellent platform for studying structure-activity relationships in chiral space, particularly for CNS targets where precise spatial orientation of functional groups is critical for crossing the blood-brain barrier and engaging neuronal receptors. The strict conservation of the (R)-configuration in pharmacological studies underscores the critical importance of stereochemical control in the synthesis and purification of these compounds for medicinal chemistry applications.
The synthesis of enantiomerically pure (R)-3-amino-1-methyltetrahydrobenzo[b]azepin-2-one presents significant challenges due to the stereogenic center within a medium-sized ring system. Conventional synthetic routes typically involve multi-step sequences starting from functionalized benzaldehyde precursors. One documented approach employs 2-(diallylamino)-5-methylbenzaldehyde as a starting material, which undergoes thermal cyclization under reflux conditions in ortho-dichlorobenzene to form the azepine core [1]. This method requires careful reaction monitoring via thin-layer chromatography (TLC) to ensure complete conversion and typically yields the racemic product, necessitating subsequent enantiomeric resolution to isolate the (R)-enantiomer. The introduction of the methyl group at the N1 position is typically achieved through alkylation protocols using methyl iodide or dimethyl sulfate, while the 3-amino functionality is introduced via reduction of pre-existing nitro groups or through reductive amination strategies [1] .
A transformative advancement in THBA synthesis involves palladium/norbornene (Pd/NBE) cooperative catalysis, which enables direct construction of the benzazepine scaffold from simple aryl iodide precursors . This innovative approach overcomes the historical "ortho constraint" limitation in Catellani-type reactions through the implementation of a uniquely modified 7-bromo-substituted norbornene cocatalyst (N1). The catalytic cycle proceeds through a sequence of ortho C-H amination followed by 7-exo-trig Heck cyclization to form the seven-membered ring system. The C7-bromo substituent on the norbornene cocatalyst plays multiple critical roles: (1) promoting β-carbon elimination to facilitate norbornene extrusion; (2) suppressing competitive benzocyclobutene formation; and (3) stabilizing key reaction intermediates through electronic effects . Optimal reaction conditions utilize Pd(cod)Cl₂ as the palladium source, electron-deficient phosphine ligands (e.g., P(4-CF₃C₆H₄)₃), and cesium carbonate as base in 1,4-dioxane at 100°C. This method achieves significantly improved yields (72% with 100 mol% N1 loading) and regioselectivity compared to conventional approaches, though alkene isomerization remains a minor side reaction pathway .
Table 3: Comparative Synthetic Methods for Benzo[b]azepin-2-ones
Synthetic Method | Key Advantages | Limitations | Yield Range |
---|---|---|---|
Thermal Cyclization | Simple reagents; no transition metals | Racemic product; requires resolution; multi-step | Moderate |
Pd/NBE Catalysis (N1 cocatalyst) | Single-step from aryl iodides; enantiocontrol | Specialized NBE required; Pd loading | Up to 72% |
Reductive Amination | Late-stage functionalization | Requires pre-formed ketone precursor | Variable |
For the production of the specific (R)-enantiomer, two primary strategies have emerged: chiral resolution of racemates using enantioselective chromatography or chiral auxiliaries, and asymmetric synthesis employing chiral catalysts or reagents. The Pd/NBE approach demonstrates particular promise for asymmetric synthesis when paired with chiral phosphine ligands, though detailed studies specific to this compound remain limited in the available literature. Post-synthetic modifications frequently include deprotection strategies to unmask the 3-amino functionality when protected precursors are employed, with para-methoxylbenzyl (PMB) being a commonly used protecting group due to its ease of removal under mild oxidative conditions . The choice of synthetic route significantly impacts scalability, with the Pd/NBE method offering advantages for modular synthesis of diverse analogs through variation of the aryl iodide precursor and amine coupling partners.
(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (molecular formula: C₁₁H₁₄N₂O; molecular weight: 190.24 g/mol) exhibits physicochemical characteristics that profoundly influence its pharmacological behavior and research applications [1]. The compound typically presents as a solid at room temperature, with closely related analogs displaying melting points in the range of 69-70°C . Its crystalline form facilitates purification through recrystallization techniques and ensures batch-to-batch consistency in research settings. The compound demonstrates moderate lipophilicity, as evidenced by an XLogP3 value of approximately 0.6 [5], which contributes to balanced solubility properties—displaying solubility in polar organic solvents such as ethanol and dichloromethane, while having limited solubility in aqueous media at physiological pH [1] [3].
Spectroscopic characterization provides definitive structural confirmation: Infrared spectroscopy reveals strong absorption bands characteristic of the carbonyl stretch (1640-1680 cm⁻¹) and primary amine deformation (1550-1650 cm⁻¹) [1]. Nuclear magnetic resonance (NMR) spectroscopy shows distinctive proton resonances, including the N-methyl singlet at approximately δ 2.8-3.0 ppm and aromatic protons between δ 7.0-7.3 ppm [1] [3]. The chiral carbon environment produces diastereotopic protons in the ethylene bridge (C4-C5), appearing as complex multiplets between δ 2.5-3.0 ppm. Mass spectrometry confirms the molecular ion peak at m/z 190.110 for [M]⁺, with characteristic fragmentation patterns including loss of the methylamino group (m/z 145) and retro-aldol cleavage of the fused ring system [1]. The specific optical rotation ([α]D) serves as a critical quality control parameter for verifying enantiomeric purity, though specific values for this compound are not reported in the available sources.
The compound exhibits moderate stability under standard laboratory storage conditions (room temperature, inert atmosphere), but demonstrates sensitivity to strong acids, bases, and oxidizing agents that may degrade the azepinone ring or facilitate racemization at the chiral center [1] [3]. Long-term storage recommendations for similar compounds typically specify temperatures of 0-8°C to prevent decomposition [3]. These combined physicochemical properties—moderate lipophilicity, defined crystalline structure, and specific hydrogen-bonding capacity—collectively enable the molecule to engage with biological targets while maintaining sufficient drug-like characteristics for preclinical investigation.
(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one serves as a versatile scaffold in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics. Its structural similarity to known neuromodulators positions it as a promising candidate for investigating neurotransmitter systems [1] [5]. Preclinical studies indicate significant interactions with nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and nicotine dependence [5]. The (R)-configuration specifically enhances receptor recognition and binding kinetics, making this enantiomer the primary focus of pharmacological investigations. The compound's balanced lipophilicity (XLogP3 ≈ 0.6) and molecular weight (190.24 g/mol) fall within optimal ranges for blood-brain barrier penetration, further supporting its CNS applicability [1] [5].
Beyond neurological applications, this chemical scaffold demonstrates versatility as a building block in medicinal chemistry. Researchers utilize it as a chiral template for constructing more complex molecules targeting diverse therapeutic areas, including cardiovascular disorders and inflammation [3]. The presence of both hydrogen bond donor (3-amino group) and acceptor (carbonyl oxygen) functionalities enables molecular recognition of various biological targets, while the rigid bicyclic system provides conformational restraint that enhances binding selectivity. The N1-methyl group offers a site for structural diversification through demethylation or alkylation strategies, facilitating structure-activity relationship studies [1] .
In chemical biology, this compound serves as a valuable probe for studying protein-ligand interactions and enzyme mechanisms, particularly those involving amine recognition and transformation [3]. Its fluorescence properties (though not fully characterized in available sources) potentially enable its application as a tracer in cellular imaging studies. The synthetic accessibility of derivatives functionalized at various positions on the benzazepine ring—particularly at C5, C7, and the 3-amino group—enables the generation of compound libraries for high-throughput screening against novel biological targets [1] . As research advances, this compound continues to provide insights into the therapeutic potential of stereochemically defined benzazepine derivatives while serving as a test case for innovative synthetic methodologies in medium-sized ring formation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: